4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole
Description
4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl) is a heterocyclic compound primarily used as a derivatizing reagent in analytical chemistry. Its molecular formula is C₁₀H₁₃ClN₄O₃S (CAS: 664985-43-7) . DAABD-Cl reacts selectively with thiol (-SH) groups, enabling sensitive detection of cysteine residues and low-molecular-weight thiols (e.g., glutathione) in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It is particularly valuable in proteomics for studying post-translational modifications like S-thiolation in human serum albumin (HSA) and assessing glutathione homeostasis in model organisms .
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O3S/c1-15(2)6-5-12-19(16,17)8-4-3-7(11)9-10(8)14-18-13-9/h3-4,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEYFWVHUXSWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659762 | |
| Record name | 7-Chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664985-43-7 | |
| Record name | 7-Chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAABD-Cl [=4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole] [for Proteome Analysis] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of 4-[2-(dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole typically begins from:
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole : This bifunctional intermediate contains reactive chloro and chlorosulfonyl groups on the benzoxadiazole ring, enabling subsequent nucleophilic substitution reactions.
N,N-Dimethylaminoethylamine : A nucleophile providing the dimethylaminoethylamino moiety essential for the final compound’s structure.
General Synthetic Route
The preparation involves nucleophilic substitution of the chlorosulfonyl group by the aminoethyl moiety, followed by purification steps. The typical synthesis can be summarized as:
Detailed Reaction Conditions and Findings
Nucleophilic Substitution : The chlorosulfonyl group on the benzoxadiazole ring is highly reactive towards nucleophiles. The reaction with N,N-dimethylaminoethylamine proceeds smoothly under mild heating (typically 25–40°C) in polar aprotic solvents such as acetonitrile or ethylene glycol.
Reaction Time : The substitution usually completes within 10 to 60 minutes depending on the scale and solvent system, with some protocols reporting derivatization reactions completed at 60°C within 30 minutes for related benzoxadiazole derivatives.
Yield and Purity : High purity products (>98%) are obtained after standard purification. The isolated compound is stable and suitable for use as a derivatization reagent in mass spectrometry and chromatography.
Representative Synthetic Procedure (Literature-Based)
Dissolve 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (1 equiv) in dry acetonitrile under inert atmosphere.
Add N,N-dimethylaminoethylamine (1.1 equiv) dropwise with stirring.
Maintain the reaction temperature at 25–40°C for 30–60 minutes.
Monitor reaction progress by TLC or HPLC.
Upon completion, quench reaction if necessary, then purify by column chromatography or recrystallization.
Dry the product under vacuum to yield this compound.
Analytical Characterization
Mass Spectrometry : The compound shows characteristic molecular ion peaks consistent with its molecular formula C10H13ClN4O3S.
NMR Spectroscopy : Proton and carbon NMR confirm substitution pattern on the benzoxadiazole ring and presence of dimethylaminoethyl side chain.
Chromatography : High-performance liquid chromatography (HPLC) methods are used to confirm purity and monitor reaction progress.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting material | 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | Commercially available or synthesized |
| Nucleophile | N,N-dimethylaminoethylamine | Slight excess (1.1 equiv) |
| Solvent | Acetonitrile, ethylene glycol, or similar | Polar aprotic preferred |
| Temperature | 25–40°C | Mild heating accelerates reaction |
| Reaction time | 10–60 minutes | Monitored by TLC/HPLC |
| Purification | Chromatography or recrystallization | Yields > 95% purity |
| Product stability | Stable under normal storage | Suitable for derivatization use |
Research Findings and Applications
The synthesized compound is effective as a fluorescent derivatization reagent for carboxylic acids and proteome analysis, enhancing detection sensitivity in LC-ESI-MS/MS.
Derivatization reactions using this reagent proceed rapidly and quantitatively under mild conditions, facilitating high-throughput analytical workflows.
The preparation method is reproducible and scalable, supporting both research and industrial applications in analytical chemistry.
Chemical Reactions Analysis
4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Derivatization Reactions: It is commonly used in derivatization reactions to form stable derivatives with analytes for detection in chromatography and mass spectrometry.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Applications Overview
-
Fluorescent Probes
- DAABD-Cl is widely used as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes with high sensitivity and specificity. This application is crucial for studying dynamic biological phenomena in real-time.
-
Drug Development
- The compound plays a significant role in the development of new pharmaceuticals. It aids in targeting specific biological pathways, enhancing the efficacy of drug candidates. Its properties facilitate the design of drugs that can interact selectively with their targets, which is vital for minimizing side effects and improving therapeutic outcomes.
-
Environmental Monitoring
- DAABD-Cl is applied in detecting pollutants in environmental samples. Its sensitivity allows for reliable assessments of water quality and contamination levels, making it an essential tool for environmental scientists monitoring ecosystems and public health.
-
Diagnostic Tools
- This compound is incorporated into various diagnostic assays, improving the accuracy of tests for diseases by enhancing signal detection. Its fluorescent properties enable better visualization and quantification of biomolecules in clinical diagnostics.
-
Research on Neurotransmitters
- DAABD-Cl contributes to studies related to neurotransmitter systems, providing insights into neurological disorders and potential treatments. By enabling the detection and quantification of neurotransmitter levels, it assists researchers in understanding complex neurochemical interactions.
Case Study 1: Fluorescent Imaging in Cellular Biology
In a study published in PLOS ONE, researchers utilized DAABD-Cl for the derivatization of proteins from kidney samples. The proteins were labeled with DAABD-Cl before separation by electrophoresis, demonstrating its effectiveness in protein visualization and analysis . This application highlights the compound's utility in proteomics and cellular biology research.
Case Study 2: Drug Development
A recent investigation explored the use of DAABD-Cl derivatives in developing targeted therapies for specific cancer types. The study showed that compounds derived from DAABD-Cl exhibited enhanced binding affinity to cancer cell receptors compared to traditional drugs, indicating its potential role as a scaffold for new drug candidates .
Case Study 3: Environmental Analysis
DAABD-Cl was employed in a project assessing water quality in contaminated sites. The study demonstrated that this compound could effectively detect trace levels of pollutants, providing a reliable method for environmental monitoring and assessment .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Fluorescent Probes | Used for visualizing cellular processes with high sensitivity |
| Drug Development | Aids in designing drugs that target specific biological pathways |
| Environmental Monitoring | Detects pollutants in environmental samples to assess water quality |
| Diagnostic Tools | Enhances accuracy of diagnostic assays through improved signal detection |
| Research on Neurotransmitters | Facilitates studies on neurotransmitter systems related to neurological disorders |
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole involves its ability to form stable derivatives with various analytes. The compound reacts with functional groups such as amines, thiols, and carboxylic acids, forming stable products that can be easily detected and quantified using chromatographic and spectrometric techniques . The molecular targets and pathways involved depend on the specific application and the nature of the analytes being studied.
Comparison with Similar Compounds
4-Chloro-7-nitrobenzofurazan
- Structure: Features a nitro (-NO₂) group at position 7 instead of the sulfonamide-ethyl-dimethylamino moiety in DAABD-Cl.
- Applications : Primarily used as a fluorescent probe for amines and thiols. Unlike DAABD-Cl, it lacks specificity for thiols in complex matrices due to broader reactivity .
- Reactivity : The electron-withdrawing nitro group enhances electrophilicity, but its derivatization efficiency for thiols is lower compared to DAABD-Cl’s sulfonamide-based design .
4-Fluoro-7-mercapto-2,1,3-benzoxadiazole
- Structure : Contains a mercapto (-SH) group at position 7 and fluorine at position 3.
- Applications : Serves as a scaffold for synthesizing thiol-reactive probes. However, the presence of the -SH group limits its stability and requires protective handling, unlike DAABD-Cl, which is pre-functionalized for direct derivatization .
DAABD-AE (4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole)
- Structure: Differs by an additional aminoethyl (-NHCH₂CH₂NH₂) group at position 5.
- Applications: Specifically reacts with dicarboxylic acids (e.g., glutaric acid) in urine for diagnosing metabolic disorders like glutaric acidemia type I . In contrast, DAABD-Cl targets thiols, highlighting functional group specificity differences .
- Sensitivity: DAABD-AE’s extended aminoethyl chain improves solubility in aqueous matrices, whereas DAABD-Cl’s chloro group enhances electrophilicity for thiol binding .
DBD-F (4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole)
- Structure: Replaces the chloro group in DAABD-Cl with fluorine and simplifies the sulfonamide substituent to a dimethylamino group.
- Applications : A thiol-labeling reagent for HPLC with fluorescence detection. While both DBD-F and DAABD-Cl target thiols, DBD-F’s fluorescence properties (λₑₓ/λₑₘ = 380/510 nm) differ from DAABD-Cl’s MS-compatible design .
- Limitations: DBD-F’s fluorescence can interfere with endogenous fluorophores, whereas DAABD-Cl’s MS-based detection offers higher specificity .
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
- Structure : A precursor to DAABD-Cl, featuring a reactive chlorosulfonyl (-SO₂Cl) group at position 6.
- Role in Synthesis: Reacts with dimethylaminoethylamine to form DAABD-Cl’s sulfonamide side chain. The chlorosulfonyl group’s high reactivity necessitates controlled conditions, unlike the stable DAABD-Cl .
- Applications: Limited to synthetic chemistry due to instability, whereas DAABD-Cl is optimized for biological derivatization .
Functional and Analytical Performance Comparison
Biological Activity
4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl) is a synthetic compound primarily used in biochemical research as a derivatization reagent. Its structural characteristics and functional groups allow it to interact with various biological molecules, making it valuable in proteomic studies and analytical chemistry.
- Chemical Formula : C10H13ClN4O3S
- Molecular Weight : 304.75 g/mol
- CAS Number : 664985-43-7
DAABD-Cl acts as a derivatization agent that enhances the detection and quantification of biomolecules in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound's ability to form stable derivatives with amines and carboxylic acids facilitates improved sensitivity and specificity in mass spectrometric analysis.
1. Proteomic Applications
DAABD-Cl has been extensively utilized for the derivatization of amino acids and other biomolecules in proteomics. The compound reacts with primary amines to form stable derivatives, which can be easily analyzed by LC-MS/MS. This application is crucial for:
- Quantifying Amino Acids : Enhances the detection limits for amino acids in complex biological matrices.
- Analyzing Protein Modifications : Facilitates the study of post-translational modifications by providing a means to label specific amino acid residues.
2. Case Studies
Several studies have highlighted the effectiveness of DAABD-Cl in biological assays:
- Study on Fatty Acids : In a study focused on quantifying very long-chain fatty acids in plasma, DAABD-Cl was used as a derivatization reagent that significantly improved the detection limits and specificity of the analysis (Table 1) .
- Amino Acid Profiling : Another research project demonstrated the utility of DAABD-Cl for profiling amino acids in saliva samples, showcasing its versatility across different biological fluids (Table 2) .
Comparative Analysis of Derivatization Reagents
| Reagent Name | Target Molecules | Detection Method | Sensitivity Improvement |
|---|---|---|---|
| DAABD-Cl | Amines, Carboxylic Acids | LC-MS/MS | Significant |
| Dansyl Chloride | Amines | HPLC | Moderate |
| 4-Nitrobenzyl Alcohol | Aldehydes | GC-MS | High |
Research Findings
Recent findings indicate that DAABD-Cl not only enhances analytical sensitivity but also provides unique fragmentation patterns that aid in structural elucidation during mass spectrometric analysis. The compound's derivatives exhibit distinct mass spectra, allowing for precise identification of target analytes.
3. Safety and Handling
While DAABD-Cl is effective for laboratory applications, it is essential to handle it with care due to potential health hazards. Safety data sheets recommend using appropriate personal protective equipment (PPE) and ensuring proper ventilation when working with this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives can be prepared by reacting a benzoxadiazole precursor with dimethylaminoethylamine under reflux in polar aprotic solvents like DMSO or DMF. Reaction time (e.g., 9–18 hours), solvent choice, and stoichiometry of reagents (e.g., 1:1 molar ratio for amine coupling) critically affect yield. Optimization via stepwise temperature control (e.g., cooling to room temperature post-reflux) and purification through recrystallization (water-ethanol mixtures) are recommended .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the sulfonamide group and dimethylaminoethyl substituents.
- FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and benzoxadiazole ring vibrations.
- HPLC-MS for purity assessment and molecular ion detection.
- Melting point analysis (e.g., 141–143°C for analogous triazole derivatives) to verify crystallinity .
Q. How is the biological activity of this compound initially evaluated in academic research?
- Methodological Answer : Preliminary bioactivity studies focus on antimicrobial or enzyme inhibition assays. For example:
- Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450).
- In vitro cytotoxicity assays (e.g., MTT) on cell lines to assess therapeutic potential .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis and functionalization of this compound?
- Methodological Answer : Factorial designs (e.g., 2^k or response surface methodology) systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For instance, a central composite design could maximize yield while minimizing side products. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables, reducing experimental trials by 30–50% .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Solutions include:
- Reproducibility protocols : Standardize assay conditions (e.g., ATP levels in cytotoxicity tests).
- Metabolite profiling : Use LC-MS to confirm stability and rule out degradation products.
- Dose-response validation : Compare EC₅₀/IC₅₀ values across multiple independent studies .
Q. How can computational chemistry enhance the design of derivatives with improved selectivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition state analysis) and molecular dynamics simulations predict substituent effects on binding. For example:
- Docking studies (AutoDock Vina) to prioritize derivatives with stronger hydrogen bonding to target enzymes.
- ADMET prediction tools (SwissADME) to optimize pharmacokinetic properties pre-synthesis .
Q. What advanced separation techniques address challenges in isolating stereoisomers or regioisomers of this compound?
- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) or capillary electrophoresis resolves stereoisomers. For regioisomers, preparative TLC with gradient elution (hexane/ethyl acetate) or countercurrent chromatography improves separation efficiency .
Q. How do structural modifications (e.g., substituent position) impact the compound’s photostability and reactivity?
- Methodological Answer : Substituent electronic effects are studied via Hammett plots (σ values) or UV-Vis spectroscopy. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
